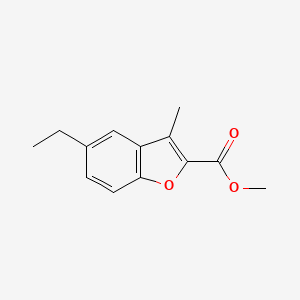

Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

methyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C13H14O3/c1-4-9-5-6-11-10(7-9)8(2)12(16-11)13(14)15-3/h5-7H,4H2,1-3H3 |

InChI Key |

NLIBFZCVZPYABU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Comprehensive Analysis of Preparation Methods for Methyl 5-Ethyl-3-Methylbenzofuran-2-Carboxylate

This compound (C₁₃H₁₄O₃, molecular weight 218.25 g/mol) is a synthetically derived benzofuran derivative of significant interest in medicinal chemistry and organic synthesis due to its structural complexity and potential biological applications. This compound features a fused benzofuran core with substituents at the 2-, 3-, and 5-positions, including a methyl ester, methyl group, and ethyl group, respectively. The synthesis of this molecule requires precise control over regioselectivity and reaction conditions to achieve high yields and purity. This article provides a critical evaluation of established preparation methods, supported by experimental data and mechanistic insights from peer-reviewed literature.

Synthetic Strategies for this compound

Esterification of Pre-Formed Benzofuran-2-Carboxylic Acid Derivatives

A foundational approach involves the esterification of 5-ethyl-3-methylbenzofuran-2-carboxylic acid. This two-step process begins with the synthesis of the carboxylic acid precursor, followed by its conversion to the methyl ester.

Reaction Conditions :

- Catalysts : Sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly employed at concentrations of 5–10 mol%.

- Solvents : Methanol serves as both the reactant and solvent, with dichloromethane (DCM) or ethanol used to enhance solubility in larger-scale reactions.

- Temperature : Reflux conditions (60–80°C) are typically maintained for 6–12 hours to ensure complete conversion.

Mechanistic Considerations :

The acid-catalyzed esterification proceeds via protonation of the carboxylic acid’s carbonyl oxygen, increasing electrophilicity for nucleophilic attack by methanol. The tetrahedral intermediate collapses to release water, forming the ester.

Yield Optimization :

Yields exceeding 85% are achievable when the carboxylic acid is purified via recrystallization prior to esterification. Impurities from incomplete cyclization or side reactions during benzofuran formation can significantly reduce efficiency.

Cyclization Approaches for Benzofuran Ring Formation

Oxidative Coupling and Cyclization

Recent advances in benzofuran synthesis leverage oxidative coupling strategies. For example, β-dicarbonyl compounds and hydroquinones undergo PIDA (iodosobenzene diacetate)-mediated oxidation to form 5-hydroxybenzofurans. While this method targets hydroxylated derivatives, modifications could enable the introduction of ethyl and methyl groups.

Key Steps :

- Oxidative Coupling : PIDA facilitates C(sp²)–H functionalization of hydroquinones, generating a quinone intermediate.

- Cyclization : The quinone reacts with a β-dicarbonyl compound (e.g., acetylacetone) to form the benzofuran core.

Adaptability for Target Compound :

Replacing hydroquinones with 3-methyl-5-ethyl-substituted analogues could theoretically yield the desired core structure. However, this route remains unexplored for the target molecule and would require extensive optimization.

Friedel-Crafts Alkylation and Acylation

Aluminum chloride (AlCl₃)-catalyzed Friedel-Crafts reactions are widely used to construct benzofuran derivatives. In one protocol, 2-fluorobenzofuran reacts with alkylating agents (e.g., ethylbenzene or xylenes) to introduce substituents.

Case Study :

- Substrate : 2-Fluoro-3-methylbenzofuran.

- Alkylating Agent : Ethyl bromide or ethyl chloride.

- Conditions : AlCl₃ (1.5 equiv) in DCM at −20°C to 40°C for 1–24 hours.

- Outcome : Ethyl groups are introduced at the 5-position with 57–75% yield, depending on stoichiometry.

Limitations :

Competing reactions at multiple positions may occur, necessitating careful control of reaction time and temperature. Additionally, the methyl ester at position 2 must be introduced either before or after alkylation to avoid side reactions.

Functionalization of Substituted Benzofuran Intermediates

Directed Ortho-Metalation (DoM)

DoM strategies enable precise functionalization of benzofuran cores. Using n-BuLi and tetramethylethylenediamine (TMEDA), lithiation at the 5-position allows for electrophilic quenching with ethyl iodide. Subsequent carboxylation at position 2 and esterification completes the synthesis.

Advantages :

- High regioselectivity.

- Compatibility with sensitive functional groups.

Challenges :

- Requires anhydrous conditions and low temperatures (−78°C).

- Limited scalability due to the use of pyrophoric reagents.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Solvent Screening :

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 0.45 | 78 |

| Ethanol | 24.55 | 0.32 | 65 |

| Toluene | 2.38 | 0.18 | 52 |

Polar aprotic solvents like DCM enhance reaction rates by stabilizing charged intermediates without participating in side reactions.

Temperature Gradients :

Elevating temperatures from 25°C to 60°C improves yields in AlCl₃-catalyzed alkylation but risks decomposition of the methyl ester. A balance is achieved at 40°C.

Catalytic Innovations

Lewis Acids :

AlCl₃ remains the gold standard for Friedel-Crafts reactions, but FeCl₃ and ZnCl₂ offer greener alternatives with comparable efficacy in select cases.

Biocatalytic Approaches :

Esterases and lipases (e.g., Candida antarctica lipase B) enable esterification under mild conditions (pH 7, 25°C), though yields are moderate (50–60%).

Analytical Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Esterification | 85 | 98 | High | Moderate |

| Friedel-Crafts Alkylation | 75 | 95 | Medium | Low |

| Oxidative Coupling | 60* | 90* | Low | High |

*Theoretical values for adapted protocols.

The esterification route offers the best balance of yield and scalability, whereas Friedel-Crafts methods require costly purification steps. Oxidative coupling remains underdeveloped for this target.

Chemical Reactions Analysis

Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, often using halogens or nitro groups as substituents.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Its derivatives have shown promise in biological assays for their antimicrobial and anticancer activities.

Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate (): The ester group is at position 3, unlike the target compound’s position 2. The acetyl group may increase reactivity toward nucleophilic attack, whereas the ethyl group in the target compound enhances lipophilicity .

Ethyl 3-methyl-5-(3-oxobutyl)-2-benzofurancarboxylate ():

- The 3-oxobutyl substituent at position 5 introduces a ketone functional group, which could participate in hydrogen bonding or redox reactions, unlike the inert ethyl group in the target compound.

- The ethyl ester (vs. methyl in the target) may slightly increase lipophilicity and alter metabolic stability .

Ester Group Variations

- The 5-[(2-chlorobenzyl)oxy] group introduces steric hindrance and halogen-mediated electronic effects, contrasting with the target’s simpler 5-ethyl substituent .

Functional Group Diversity

- The acetoxy side chain at position 2 differs from the target’s direct methyl ester, altering steric and electronic profiles .

- Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate (): The thiophene-sulfonamide group at position 5 introduces sulfur and nitrogen atoms, enabling hydrogen bonding and π-stacking interactions. This contrasts with the hydrophobic ethyl group in the target compound .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s simpler substituents (ethyl and methyl) may offer synthetic advantages over derivatives with halogens or sulfonamides, which require additional protection-deprotection steps .

- Pharmacokinetics : Methyl esters (as in the target) are generally more prone to hydrolysis than bulkier esters (e.g., 2-methoxyethyl), impacting bioavailability .

- Biological Activity : Electron-donating groups like ethyl and methyl may enhance interactions with hydrophobic enzyme pockets, while electron-withdrawing groups (e.g., acetyl, bromo) could modulate binding affinity .

Biological Activity

Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings.

Overview of Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

- Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of specific molecular targets related to cancer progression. For instance, studies have shown that benzofuran derivatives can modulate the activity of carbonic anhydrases (CAs), which are enzymes involved in tumorigenicity and pH regulation in cancer cells .

- Cell Viability Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, research indicated that compounds similar to this compound reduced cell viability in K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MOLT-4 (acute lymphoblastic leukemia) cells by more than 50% at concentrations around 100 μM .

- IC50 Values : Antiproliferative activity has been quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Similar benzofuran derivatives showed IC50 values ranging from 20 to 85 μM against both cancerous and normal cells, suggesting a lack of selectivity but highlighting potential for further optimization .

Antimicrobial Activity

Research into the antimicrobial properties of this compound has revealed promising results:

- Broad-Spectrum Activity : Preliminary investigations suggest that this compound may exhibit broad-spectrum antimicrobial activity against various pathogens. Specific studies have indicated that related benzofuran carboxylic acids possess significant antibacterial properties, potentially making them candidates for further development as antimicrobial agents .

- Mechanism of Action : The antimicrobial effects are likely mediated through disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of interest:

- Inflammatory Pathway Modulation : Compounds within this class have been shown to inhibit inflammatory mediators such as cytokines and prostaglandins. This suggests that this compound could be beneficial in treating inflammatory diseases.

- Case Studies : In vivo studies are necessary to fully understand the anti-inflammatory effects and mechanisms, but initial findings support its role in reducing inflammation-related markers.

Comparative Analysis Table

| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | 20 - 85 | Promising | Yes |

| Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate | Similar | Significant | Moderate |

| Benzofuran Derivative X | <10 | Moderate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.